molecular formula C6H5BrN2OS B2653191 2-Bromo-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one CAS No. 1824620-38-3

2-Bromo-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one

Cat. No. B2653191
M. Wt: 233.08
InChI Key: OXZOWWMLAVWUHK-UHFFFAOYSA-N
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Description

“2-Bromo-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. The specific molecular structure of “2-Bromo-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one” is not provided in the search results .


Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one” are not specified in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. The specific physical and chemical properties of “2-Bromo-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one” are not provided in the search results .

Scientific Research Applications

Synthesis of Novel Derivatives

  • Thiazolo[4,5-d]pyrimidine Derivatives : Compounds with a thiazolo[4,5-d]pyrimidine core have been synthesized for potential applications in medicinal chemistry. The use of bromo-substituted precursors facilitates the formation of these novel derivatives, which could have various biological activities (Bakavoli, Nikpour, & Rahimizadeh, 2006).

  • Central Skeleton for Macrocyclic Antibiotics : A stepwise method was developed to synthesize a 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine derivative, which is useful for the total synthesis of macrocyclic antibiotics like GE 2270 A. This highlights the role of bromo-substituted compounds in synthesizing complex structures with potential antibiotic activity (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).

  • Antimicrobial Activities of 1,2,4-Triazoles : Starting from isonicotinic acid hydrazide, new 1,2,4-triazoles were synthesized and evaluated for their antimicrobial activities. The synthetic pathway involves the reaction with bromo-substituted intermediates, indicating the significance of these compounds in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Synthesis of Compounds with Biological Activity Potential

  • Tyrosyl-tRNA Synthetase Inhibitors : The synthesis of novel 6-bromo-imidazo[4,5-b]pyridine derivatives was aimed at developing potential tyrosyl-tRNA synthetase inhibitors, with molecular docking studies showing promising results. Such inhibitors are critical for antibacterial drug development, showcasing the application of bromo-substituted compounds in targeting bacterial synthesis mechanisms (Jabri et al., 2023).

  • Cytotoxicity and Anticancer Activity : The use of 3-(2-Bromoacetyl)-2H-chromen-2-one in synthesizing heterocyclic compounds incorporating coumarin was investigated for in vitro anticancer activity. This research underscores the potential of bromo-substituted compounds in the synthesis of new derivatives with significant cytotoxic effects against various human cancer cell lines, pointing to their relevance in cancer research (Mohareb & MegallyAbdo, 2015).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks in handling and use. The specific safety and hazards of “2-Bromo-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one” are not provided in the search results .

Future Directions

The future directions for research on a compound can include potential applications and areas of interest for further study. The future directions for “2-Bromo-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one” are not provided in the search results .

properties

IUPAC Name

2-bromo-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2OS/c7-6-9-4-3(11-6)1-2-8-5(4)10/h1-2H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZOWWMLAVWUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one

CAS RN

1824620-38-3
Record name 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridin-4-one
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